molecular formula C11H12N2O2 B3324986 L-Tryptophan-13C11,15N2 CAS No. 202406-50-6

L-Tryptophan-13C11,15N2

Cat. No.: B3324986
CAS No.: 202406-50-6
M. Wt: 217.13 g/mol
InChI Key: QIVBCDIJIAJPQS-ODOYFPBQSA-N
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Description

L-Tryptophan-13C11,15N2 is an isotopically labeled analog of L-Tryptophan, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tryptophan itself is a precursor to several important biomolecules, including serotonin, melatonin, and vitamin B3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-13C11,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tryptophan molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The chemical synthesis route typically involves the use of isotopically labeled precursors in a series of reactions that form the indole ring and attach the amino acid side chain .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce L-Tryptophan from isotopically labeled glucose or other carbon sources. The fermentation process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan-13C11,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Studies

Role in Neurotransmitter Synthesis
L-Tryptophan is a precursor for several important neurotransmitters, including serotonin and melatonin. The isotopic labeling allows researchers to trace the metabolic pathways of tryptophan more accurately, providing insights into how variations in tryptophan metabolism can influence health outcomes such as mood regulation and sleep patterns .

Gut Microbiota Interaction
Studies have shown that gut microbiota can significantly affect the metabolism of L-Tryptophan. The use of L-Tryptophan-13C11,15N2 enables researchers to investigate these interactions and their implications for health and disease, particularly in understanding metabolic disorders.

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy
The dual isotope labeling of this compound enhances its sensitivity in NMR spectroscopy, making it a valuable tool for studying the structure and dynamics of protein interactions. This application is crucial for understanding protein folding and function .

Mass Spectrometry (MS)
this compound is frequently used in mass spectrometry for precise quantification of tryptophan and its metabolites in biological samples. Its isotopic nature allows for differentiation between labeled and unlabeled compounds, facilitating more accurate metabolic profiling .

Study 1: Tryptophan Metabolites in Human Plasma

A study utilized liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to analyze over 20 tryptophan metabolites in human plasma. The incorporation of this compound allowed for a comprehensive understanding of metabolic differences between human and murine samples, highlighting its potential as a biomarker for various physiological conditions .

Study 2: Solvent Front Position Extraction (SFPE) Technique

Research demonstrated a novel SFPE technique for the determination of tryptophan levels in human plasma using this compound as an internal standard. This method showed high precision and accuracy, making it suitable for clinical applications .

Comparison with Related Compounds

Compound NameIsotope LabelingUnique Features
This compoundCarbon-13 and Nitrogen-15Enhanced NMR sensitivity; dual isotope labeling
L-Tryptophan-1-13CCarbon-13 at alpha carbonSingle isotope labeling; less sensitive for NMR
L-Tryptophan-15NSingle Nitrogen-15Useful for specific metabolic studies

Mechanism of Action

L-Tryptophan-13C11,15N2 exerts its effects by serving as a precursor to several important biomolecules. It is converted to serotonin through the action of the enzyme tryptophan hydroxylase, followed by decarboxylation. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, and appetite. Additionally, L-Tryptophan is a precursor to melatonin, which regulates sleep-wake cycles, and vitamin B3, which is essential for energy metabolism .

Comparison with Similar Compounds

Uniqueness: L-Tryptophan-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in NMR spectroscopy and mass spectrometry, providing more detailed information about molecular structures and metabolic pathways compared to singly labeled compounds .

Biological Activity

L-Tryptophan-13C11,15N2 is a stable isotope-labeled derivative of the essential amino acid L-Tryptophan. This compound, where eleven carbon atoms are replaced with carbon-13 isotopes and two nitrogen atoms with nitrogen-15 isotopes, has garnered attention for its biological activity, particularly in metabolic studies and neurochemical research. This article delves into the biological activity of this compound, exploring its metabolic pathways, applications in research, and implications for health.

  • Molecular Formula : C₁₃H₁₂N₂O₂
  • Molecular Weight : Approximately 217.13 g/mol
  • Isotope Labeling : Carbon-13 and Nitrogen-15

Metabolic Pathways

L-Tryptophan serves as a precursor for several critical biomolecules:

  • Serotonin : The primary role of L-Tryptophan is in the synthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The conversion of L-Tryptophan to serotonin involves the enzyme tryptophan hydroxylase, which is influenced by the availability of L-Tryptophan in the bloodstream .
  • Melatonin : Following serotonin synthesis, L-Tryptophan is further metabolized to melatonin in the pineal gland, which plays a crucial role in regulating circadian rhythms and sleep patterns .
  • Kynurenine Pathway : L-Tryptophan can also be metabolized via the kynurenine pathway, leading to the production of several neuroactive compounds that have implications for neurodegenerative diseases and mood disorders .

Biological Activity and Research Applications

The isotopic labeling of this compound enhances its utility in various scientific applications:

  • Metabolic Tracing : The stable isotopes allow researchers to trace metabolic pathways more accurately using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability is vital for understanding how variations in tryptophan metabolism can influence health outcomes .
  • Clinical Studies : Research has shown that manipulating serum tryptophan levels can affect serotonin synthesis rates in the brain. Clinical trials have explored L-Tryptophan supplementation for treating psychiatric disorders such as depression and anxiety .

Case Studies

Several studies have utilized this compound to investigate its biological activity:

  • Serum Tryptophan Levels and Mood Disorders :
    • A study demonstrated that increased dietary intake of L-Tryptophan correlates with elevated serotonin levels and improved mood in subjects diagnosed with depression .
    • Table 1 illustrates the correlation between serum tryptophan levels and mood improvement.
    Serum Tryptophan (µg/mL)Mood Improvement Score
    10.468
    6.915
    11.409
  • Kynurenine Pathway Analysis :
    • Another study employed this compound to trace metabolites along the kynurenine pathway in patients with neurodegenerative diseases. The findings indicated altered kynurenine metabolism was associated with cognitive decline .

Q & A

Q. How is L-Tryptophan-¹³C₁₁,¹⁵N₂ utilized in NMR-based studies of protein dynamics?

Basic Research Focus
L-Tryptophan-¹³C₁₁,¹⁵N₂ is critical for probing protein structure and dynamics via nuclear magnetic resonance (NMR). The dual isotopic labeling enhances signal resolution by providing distinct ¹³C and ¹⁵N nuclei for tracking backbone and side-chain motions. For example, in studies of amyloid-β peptides, the labeled indole ring allows precise monitoring of conformational changes during aggregation .
Methodological Insight : Use heteronuclear single-quantum coherence (HSQC) NMR to resolve overlapping signals. Optimize sample preparation with 0.5–2 mM protein concentration in deuterated buffers to minimize background noise.

Q. What are the primary applications of L-Tryptophan-¹³C₁₁,¹⁵N₂ in metabolic pathway analysis?

Basic Research Focus
This isotope is widely used in metabolic flux analysis to trace tryptophan incorporation into proteins, neurotransmitters (e.g., serotonin), and kynurenine pathway metabolites. For instance, in Down syndrome research, dual labeling revealed elevated kynurenine production linked to immune dysregulation .
Methodological Insight : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer analysis to quantify labeled metabolites. Use pulse-chase experiments with time-resolved sampling to map dynamic pathway activity.

Q. How can researchers address isotopic contamination in L-Tryptophan-¹³C₁₁,¹⁵N₂ during nitrogen fixation studies?

Advanced Research Focus
Commercial ¹⁵N₂ gas stocks often contain contaminants like ¹⁵N-ammonium or nitrate, which can inflate nitrogen fixation rates. For example, contaminant levels in Sigma-Aldrich batches caused overestimations by 100–1000× in algal cultures .
Methodological Insight :

  • Pre-purification : Pass ¹⁵N₂ gas through acid traps (e.g., 0.1 M H₂SO₄) to remove NH₃/NH₄⁺.
  • Validation : Perform blank experiments with unlabeled controls and measure background ¹⁵N levels via isotope ratio mass spectrometry (IRMS).

Q. What methodological considerations are critical when incorporating L-Tryptophan-¹³C₁₁,¹⁵N₂ into in vivo metabolic labeling experiments?

Advanced Research Focus
Key challenges include isotopic dilution, compartmentalization, and metabolic cross-talk. In obesity-related breast cancer models, dual labeling revealed mitochondrial dysfunction by tracking tryptophan-derived metabolites in tumor microenvironments .
Methodological Insight :

  • Dose Optimization : Use tracer amounts (≤5% of total pool) to avoid perturbing endogenous metabolism.
  • Compartmental Modeling : Apply software like INCA to distinguish cytosolic vs. mitochondrial fluxes.

Q. How does dual isotopic labeling (¹³C and ¹⁵N) enhance data resolution in tryptophan metabolism studies compared to single labels?

Advanced Research Focus
Dual labeling enables simultaneous tracking of carbon skeletons (e.g., indole ring oxidation) and nitrogen redistribution. In ALS models, ¹³C/¹⁵N co-labeling identified aberrant SOD1 nitration pathways .
Methodological Insight :

Label Type Advantages Limitations
¹³C-onlyTracks carbon fluxNo nitrogen data
¹⁵N-onlyMonitors amino group transferMisses indole modifications
¹³C+¹⁵NResolves both pathwaysHigher cost and analytical complexity

Q. What safety protocols are essential when handling L-Tryptophan-¹³C₁₁,¹⁵N₂ in laboratory settings?

Basic Research Focus
Key protocols include avoiding inhalation of fine powders and preventing light-induced degradation. The compound is combustible (WGK 3) and requires storage in airtight containers at room temperature .
Methodological Insight :

  • Personal Protection : Use NIOSH-approved N95 masks, nitrile gloves, and safety goggles.
  • Spill Management : Employ HEPA-filtered vacuums; avoid dry sweeping to prevent dust dispersion.

Q. What analytical techniques are recommended for validating the isotopic purity of L-Tryptophan-¹³C₁₁,¹⁵N₂?

Advanced Research Focus
Contaminants (e.g., unlabeled tryptophan or ¹⁵N-ammonium) can compromise data integrity. For example, ≥99% isotopic purity is required for accurate flux quantitation in neurotransmitter studies .
Methodological Insight :

  • High-Resolution MS : Use Orbitrap or Q-TOF systems to detect <1% impurities.
  • NMR Validation : Confirm ¹³C/¹⁵N incorporation via 2D heteronuclear correlation spectra (e.g., HMBC).

Q. How can researchers optimize experimental designs to account for metabolic cross-talk when using L-Tryptophan-¹³C₁₁,¹⁵N₂ as a tracer?

Advanced Research Focus
Cross-talk between tryptophan metabolism and pathways like NAD+ synthesis (via nicotinamide) can confound results. In AML studies, isotope tracing uncovered resistance mechanisms linked to nicotinamide metabolism .
Methodological Insight :

  • Compartment-Specific Labeling : Use subcellular fractionation (e.g., mitochondrial isolation) post-labeling.
  • Kinetic Profiling : Collect time-course data to distinguish primary vs. secondary metabolic products.

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-ODOYFPBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH][15NH]2)[13CH2][13C@@H]([13C](=O)O)[15NH2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The microbial cells recovered from 10 ml of the culture medium obtained in Examples 1, 2, and 3 were suspended in 10 ml of the reaction medium (2.5 g/L D,L-tryptophan, 0.05 mM pyridoxal 5'-phosphate, 300 mM potassium phosphate buffer (pH 8.0)) and the reaction was carried out with shaking at 37° C. for 20 hours. The optical purity and amount of tryptophan after the reaction were determined with Crown Pak CR(+) (product of Daicel Chemical Industries, Ltd.) using perchloric acid solution (pH 2.0) as eluent at 40° C. The results of the reaction were shown in Table 1.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-Tryptophan-13C11,15N2
L-Tryptophan-13C11,15N2
L-Tryptophan-13C11,15N2
L-Tryptophan-13C11,15N2
L-Tryptophan-13C11,15N2
L-Tryptophan-13C11,15N2

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